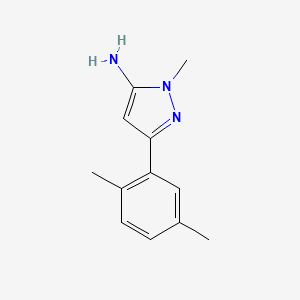

3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amin ist eine organische Verbindung, die zur Klasse der Pyrazole gehört. Pyrazole sind fünfringige heterozyklische Verbindungen, die zwei Stickstoffatome an den Positionen 1 und 2 enthalten.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amin kann über verschiedene Synthesewege erfolgen. Ein gängiges Verfahren beinhaltet die Reaktion von 2,5-Dimethylphenylhydrazin mit Ethylacetoacetat unter sauren Bedingungen, um das entsprechende Hydrazon zu bilden. Dieser Zwischenstoff wird dann cyclisiert, um den Pyrazolring zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung erfolgt typischerweise in großem Maßstab unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann die Verwendung von Katalysatoren, kontrollierten Temperaturen und Druckbedingungen umfassen, um die Reaktionen zu ermöglichen. Zusätzlich werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um das Endprodukt mit den gewünschten Spezifikationen zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder Hydroxyl-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierte Form umwandeln, wie z. B. Hydrazine.

Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Amine, Alkohole) werden häufig eingesetzt.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Pyrazole produzieren können .

Wissenschaftliche Forschungsanwendungen

3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle und entzündungshemmende Eigenschaften, untersucht.

Medizin: Wird als potenzieller Wirkstoffkandidat für verschiedene therapeutische Anwendungen untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann durch Bindung an Enzyme oder Rezeptoren wirken und so deren Aktivität modulieren. Beispielsweise kann sie bestimmte Enzyme hemmen, die an Entzündungspfaden beteiligt sind, was zu entzündungshemmenden Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazoles .

Wissenschaftliche Forschungsanwendungen

3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazol-5-amin

- 3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amin

- 3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-ol

Einzigartigkeit

3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amin ist aufgrund seines spezifischen Substitutionsschemas am Pyrazolring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen .

Biologische Aktivität

3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on various research findings.

Synthesis and Characterization

The compound can be synthesized through various methods involving the reaction of 2,5-dimethylphenyl derivatives with pyrazole intermediates. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of the synthesized compounds. For example, the synthesis of related pyrazole derivatives has been reported to yield high purity products with yields exceeding 85% .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that pyrazole derivatives could inhibit cell proliferation in various cancer cell lines, including A-431 and Jurkat cells, with IC50 values comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the phenyl ring enhances cytotoxic activity.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A-431 | <10 | |

| Doxorubicin | A-431 | 0.5 | |

| 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl) | Jurkat | <10 |

Anti-inflammatory Activity

The compound is also evaluated for anti-inflammatory properties. In vitro studies have shown that pyrazole derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. The anti-inflammatory activity was assessed by measuring edema inhibition in animal models, with some derivatives showing superior efficacy compared to standard NSAIDs like celecoxib .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as COX and ecto-nucleotide triphosphate diphosphohydrolase (eNTPDase), which play crucial roles in inflammation and cellular signaling.

- Receptor Interaction : Molecular docking studies suggest that the compound interacts favorably with various receptors involved in pain and inflammation pathways, indicating a potential for therapeutic applications in managing inflammatory diseases .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives against human recombinant alkaline phosphatases. The study found that certain substitutions significantly enhanced inhibitory potency, suggesting that modifications to the pyrazole core can lead to improved biological profiles .

Eigenschaften

Molekularformel |

C12H15N3 |

|---|---|

Molekulargewicht |

201.27 g/mol |

IUPAC-Name |

5-(2,5-dimethylphenyl)-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C12H15N3/c1-8-4-5-9(2)10(6-8)11-7-12(13)15(3)14-11/h4-7H,13H2,1-3H3 |

InChI-Schlüssel |

OKQFIMMLUXGOSK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C)C2=NN(C(=C2)N)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.